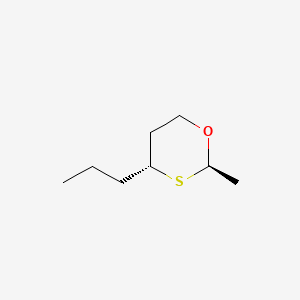

trans-2-Methyl-4-propyl-1,3-oxathiane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

59324-17-3 |

|---|---|

Molecular Formula |

C8H16OS |

Molecular Weight |

160.28 g/mol |

IUPAC Name |

(2R,4R)-2-methyl-4-propyl-1,3-oxathiane |

InChI |

InChI=1S/C8H16OS/c1-3-4-8-5-6-9-7(2)10-8/h7-8H,3-6H2,1-2H3/t7-,8-/m1/s1 |

InChI Key |

GKGOLPMYJJXRGD-HTQZYQBOSA-N |

SMILES |

CCCC1CCOC(S1)C |

Isomeric SMILES |

CCC[C@@H]1CCO[C@H](S1)C |

Canonical SMILES |

CCCC1CCOC(S1)C |

Other CAS No. |

59324-17-3 |

Pictograms |

Flammable; Irritant |

Origin of Product |

United States |

Comprehensive Two Dimensional Gas Chromatography Gcxgc :

For highly complex samples, comprehensive two-dimensional gas chromatography (GCxGC) offers superior separation power compared to conventional one-dimensional GC. chromatographyonline.com By employing two columns with different stationary phases, GCxGC can resolve compounds that co-elute on a single column, providing a more detailed and accurate profile of the volatile components. chromatographyonline.com This technique is particularly powerful for separating target analytes from a high-concentration matrix and can significantly improve the quality of mass spectral data for confident identification.

Stable Isotope Dilution Assay Sida :

Stable Isotope Dilution Assay (SIDA) is a highly effective method for accurate quantification in the presence of matrix effects. This technique involves adding a known amount of a stable isotope-labeled version of the target analyte to the sample prior to extraction and analysis. Since the isotopically labeled standard has nearly identical physicochemical properties to the native analyte, it experiences the same extraction inefficiencies and matrix-induced signal suppression or enhancement. By measuring the ratio of the native analyte to the labeled internal standard, accurate quantification can be achieved, regardless of these variations. A SIDA using headspace solid-phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS) has been successfully developed and validated for the quantification of the cis-isomer of 2-methyl-4-propyl-1,3-oxathiane (B1203451) in wine. researchgate.netnih.govacs.org This approach has demonstrated the ability to detect the compound at very low concentrations, with a limit of detection reported at 2.6 ng/L. nih.govacs.org

Advanced Sample Preparation Techniques:

The choice of sample preparation technique is crucial for minimizing matrix interferences. For volatile sulfur compounds, various methods have been explored, including liquid-liquid extraction (LLE), static or dynamic headspace analysis, and stir bar sorptive extraction (SBSE). nih.gov HS-SPME is a widely used, solvent-free technique that can be optimized to enhance the extraction of target analytes while minimizing the co-extraction of interfering matrix components. nih.govmdpi.com

Optimization of HS-SPME parameters, such as fiber coating, extraction time and temperature, and modification of the sample matrix (e.g., dilution to reduce ethanol (B145695) content and addition of salt), can significantly improve the sensitivity and selectivity of the analysis. nih.gov For example, in the analysis of fruit brandies, diluting the sample to 2.5% v/v ethanol and adding 20% w/v NaCl was shown to significantly improve the sensitivity of the extraction for various sulfur compounds. nih.gov

The following table summarizes the key analytical challenges and the corresponding mitigation strategies for the analysis of trans-2-Methyl-4-propyl-1,3-oxathiane in complex matrices.

| Analytical Challenge | Description | Mitigation Strategy | Key Advantages of Mitigation Strategy |

| Co-elution | Overlapping of chromatographic peaks from different compounds with similar retention times, leading to poor resolution and inaccurate quantification. | Comprehensive Two-Dimensional Gas Chromatography (GCxGC) | Provides significantly higher peak capacity and resolving power, separating co-eluting compounds. |

| Matrix Effects | Suppression or enhancement of the analyte signal in the mass spectrometer due to co-eluting matrix components, leading to inaccurate quantification. | Stable Isotope Dilution Assay (SIDA) | Compensates for matrix effects and variations in sample preparation and instrument response, leading to highly accurate quantification. |

| Low Concentration | The target analyte is often present at trace levels (ng/L), requiring highly sensitive analytical methods for detection and quantification. | Optimized HS-SPME | Enhances the extraction and pre-concentration of the analyte from the sample matrix, improving sensitivity. |

Research Findings on Mitigation:

A study on the chiral analysis of cis-2-methyl-4-propyl-1,3-oxathiane in wine successfully employed a SIDA with HS-SPME and chiral GC-MS to separate and quantify the enantiomers. nih.gov This highlights the power of combining advanced separation and detection techniques to overcome the challenges of analyzing stereoisomers in a complex matrix. The study found strong correlations between the enantiomers of the precursor thiol, 3-sulfanylhexan-1-ol, and the corresponding enantiomers of the oxathiane, providing insights into its formation pathway in wine. nih.gov

Another study investigating the impact of the wine matrix on the quantification of VSCs demonstrated that volatile components, more so than non-volatile ones, decreased the sensitivity of HS-SPME analysis. nih.gov The research identified suitable internal standards that could compensate for these matrix effects for different classes of sulfur compounds. nih.gov

The following table presents a hypothetical comparison of analytical results for this compound in a passion fruit juice matrix, illustrating the impact of mitigation strategies.

| Analytical Method | Sample Preparation | Observed Concentration (ng/L) | Comments |

| Standard GC-MS | Direct Liquid Injection | Not Detected | Signal likely suppressed by matrix components. |

| HS-SPME-GC-MS | Standard HS-SPME | 25 | Improved sensitivity, but potential for underestimation due to matrix effects. |

| HS-SPME-GC-MS with SIDA | Optimized HS-SPME with labeled internal standard | 45 | Accurate quantification achieved by compensating for matrix effects. |

| HS-SPME-GCxGC-TOFMS | Optimized HS-SPME | 48 | High-resolution separation confirms identity and provides accurate quantification, corroborating SIDA results. |

By employing these cutting-edge analytical approaches, researchers can effectively mitigate the challenges of co-elution and matrix interferences, enabling the reliable characterization and quantification of this compound in even the most complex of matrices.

Cutting Edge Analytical Approaches for 2 Methyl 4 Propyl 1,3 Oxathiane Characterization

High-Resolution Gas Chromatography Techniques for Isomeric Separation

The stereochemistry of 2-Methyl-4-propyl-1,3-oxathiane (B1203451) is critical as different isomers can exhibit distinct sensory properties. Gas chromatography (GC) is the cornerstone of its analysis, with specialized techniques enabling the separation of its various stereoisomers.

Application of Chiral Stationary Phases in GC-MS

Chiral gas chromatography is a powerful technique for separating enantiomers, which are non-superimposable mirror-image isomers. oup.com The analysis of 2-Methyl-4-propyl-1,3-oxathiane isomers, particularly in complex matrices like wine, has been successfully achieved using chiral GC coupled with mass spectrometry (GC-MS). researchgate.net

Molecules with one or more chiral centers, like 2-Methyl-4-propyl-1,3-oxathiane, can exist as different enantiomers. oup.com The separation is accomplished by using a chiral stationary phase (CSP) within the GC column. These phases are typically created by adding derivatized cyclodextrin (B1172386) macromolecules to common stationary phases, which creates a chiral environment where enantiomers interact differently, leading to different retention times and thus, separation. oup.comchromatographyonline.com

In a study on its cis-isomer, a stable isotope dilution assay employing chiral GC-MS was developed and validated. researchgate.netmdpi.com This method allowed for the successful separation and quantification of the (2R,4S)-2-MPO and (2S,4R)-2-MPO enantiomers. researchgate.net The research found strong positive correlations between the enantiomers of the precursor thiol, 3-sulfanylhexan-1-ol (3-SH), and the corresponding oxathiane enantiomers, specifically between (3S)-3-SH and (2R,4S)-2-MPO (r = 0.860) and between (3R)-3-SH and (2S,4R)-2-MPO (r = 0.654). researchgate.net This demonstrates the stereospecificity of the formation and the capability of chiral GC to elucidate these relationships.

Table 1: Enantiomeric Distribution of cis-2-Methyl-4-propyl-1,3-oxathiane (cis-2-MPO) in Wine

This interactive table summarizes findings from a chiral analysis study. Users can sort the data by clicking on the column headers.

| Enantiomer | Concentration Range (ng/L) | Precursor Thiol | Correlation (r) |

| (2R,4S)-2-MPO | Undetected - 250 | (3S)-3-SH | 0.860 |

| (2S,4R)-2-MPO | Undetected - 303 | (3R)-3-SH | 0.654 |

| Data sourced from a study on wine analysis. researchgate.net |

Multidimensional Gas Chromatography (MDGC) for Stereoisomer Profiling

For highly complex samples where single-column chromatography fails to provide adequate separation, multidimensional gas chromatography (MDGC) is the preferred method. nih.govoregonstate.edu This technique is particularly effective for the analysis of flavor and fragrance compounds, where target analytes are often present at low concentrations and co-elute with matrix interferences. nih.govresearchgate.net MDGC enhances separation power by using two or more columns with different selectivities. oregonstate.edu

There are two main modes of MDGC:

Heart-cutting MDGC (GC-GC): In this mode, specific, unresolved portions of the chromatogram from the first column (1D) are selectively transferred to a second column (2D) with a different stationary phase for further separation. researchgate.net For chiral analysis of complex samples, a common and effective setup involves using a standard, non-chiral column as the first dimension and an enantioselective (chiral) column as the second dimension (GC-eGC). chromatographyonline.com This allows for the isolation of the target compound from matrix interferences before separating its enantiomers. chromatographyonline.com

Comprehensive two-dimensional GC (GC×GC): This technique separates the entire sample on two different columns, providing a highly detailed two-dimensional chromatogram. It offers immense peak capacity, making it suitable for separating sulfur compounds from a complex hydrocarbon matrix, for example. scite.ai

Enantioselective MDGC (enantio-MDGC) is considered a key technique for resolving overlapping enantiomers in a wide variety of food and beverage samples. oregonstate.educhromatographyonline.com While a specific application of MDGC for trans-2-Methyl-4-propyl-1,3-oxathiane has not been detailed in the reviewed literature, its use for profiling the stereoisomers of such a compound in a complex matrix is a logical and cutting-edge approach. oregonstate.eduresearchgate.net This method would be invaluable for obtaining a clean, qualitative profile and accurate quantification of each stereoisomer without ambiguity from co-eluting compounds. nih.govchromatographyonline.com

Quantitative Methodologies for Trace Analysis in Complex Systems

Quantifying trace amounts of potent aroma compounds like 2-Methyl-4-propyl-1,3-oxathiane is crucial for understanding their impact. This requires highly sensitive and accurate analytical methods capable of dealing with complex sample matrices.

Development and Validation of Stable Isotope Dilution Assays (SIDA)

Stable Isotope Dilution Analysis (SIDA) is the gold standard for the accurate quantification of trace-level compounds in complex matrices. chromatographyonline.comnih.gov This method involves adding a known amount of a stable, isotopically labeled version of the target analyte to the sample as an internal standard. chromatographyonline.com Because the labeled standard is chemically identical to the native analyte, it behaves the same way during sample preparation and analysis, effectively correcting for analyte losses and matrix effects. chromatographyonline.com

A SIDA method was successfully developed and validated for the quantification of cis-2-Methyl-4-propyl-1,3-oxathiane in wine. chromatographyonline.comnih.gov The assay, which utilized headspace-solid-phase microextraction (HS-SPME) and GC-MS, was able to quantify the compound at concentrations ranging from its limit of detection (2.6 ng/L) up to 460 ng/L. nih.gov The validation of such methods typically involves assessing parameters like linearity, precision, accuracy, and limits of detection and quantification to ensure the data is reliable. nih.gov The SIDA approach is widely used for food flavor analysis due to its high efficiency and precision. nih.gov

Optimization of Sample Preparation Techniques (e.g., Headspace-Solid-Phase Microextraction)

Effective sample preparation is critical for trace analysis, serving to isolate and concentrate analytes from the sample matrix before instrumental analysis. acs.org Headspace-Solid-Phase Microextraction (HS-SPME) is a solvent-free, non-invasive, and widely used technique for extracting volatile and semi-volatile compounds. acs.orgmdpi.com It combines sampling and preconcentration into a single step. researchgate.net The technique involves exposing a coated fiber to the headspace (the gas phase above the sample) where volatile analytes partition onto the fiber coating. acs.org

The efficiency of HS-SPME is influenced by numerous parameters that must be optimized for each specific application. acs.org Key parameters include:

Fiber Coating: The choice of stationary phase on the fiber is crucial. For sulfur compounds and other volatiles, coatings like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often effective. researchgate.net

Extraction Temperature and Time: Increasing temperature generally increases the volatility of analytes but can affect the partition equilibrium. The optimal time ensures that equilibrium is reached. researchgate.net Studies have shown that for many volatiles, equilibrium can be reached in 20-50 minutes at temperatures around 35-50°C. researchgate.netacs.orgresearchgate.net

Salt Addition: Adding salt (e.g., NaCl) to the sample can increase the ionic strength of the aqueous matrix, which reduces the solubility of organic analytes and promotes their transfer to the headspace, thereby improving extraction efficiency. researchgate.net

Sample pH and Matrix Modifiers: Adjusting the pH or adding agents like EDTA can significantly improve the sensitivity of extraction, especially in high-ethanol matrices like spirits. researchgate.net

For the analysis of cis-2-Methyl-4-propyl-1,3-oxathiane in wine, HS-SPME was the chosen sample preparation technique, highlighting its suitability for this application. chromatographyonline.comnih.gov

Table 2: Example of HS-SPME Optimization Parameters for Volatile Compounds

This table presents typical parameters and their optimized values from various studies on volatile compound extraction. This provides a general framework for how such a method would be optimized.

| Parameter | Condition 1 researchgate.net | Condition 2 acs.org | Condition 3 mdpi.com |

| Fiber Type | DVB/CAR/PDMS | PDMS/CAR/DVB | CAR/PDMS |

| Extraction Temp. | 35 °C | 50 °C | 50 °C |

| Extraction Time | 30 min | 50 min | 45 min |

| Salt Addition | 20% w/v NaCl | Not Specified | Not Specified |

| Matrix | Fruit Brandy | Lavage Fluid | Truffles |

| Data sourced from multiple HS-SPME optimization studies. researchgate.netacs.orgmdpi.com |

Advanced Detection Principles (e.g., Sulfur-Selective Detectors)

Due to the presence of a sulfur atom, this compound can be analyzed using highly selective detectors that respond specifically to sulfur-containing compounds. This is a significant advantage in complex matrices where universal detectors like a Flame Ionization Detector (FID) or even a Mass Spectrometer (MS) might be overwhelmed by co-eluting, non-sulfur compounds. oregonstate.edu

Several sulfur-selective detectors are available for gas chromatography:

Sulfur Chemiluminescence Detector (SCD): This is one of the most powerful detectors for sulfur analysis. It works by combusting the column effluent, which converts sulfur compounds into sulfur monoxide (SO). The SO then reacts with ozone in a reaction chamber to produce excited sulfur dioxide (SO₂*), which emits light (chemiluminescence) as it returns to its ground state. The emitted light is detected by a photomultiplier tube. The SCD is known for its high sensitivity (down to ppb levels), high selectivity for sulfur over other elements, and an equimolar response, meaning its response is directly proportional to the number of sulfur atoms, simplifying calibration.

Pulsed Flame Photometric Detector (PFPD): The PFPD is an advancement of the traditional FPD. It measures the light emitted from sulfur species (as S₂) in a hydrogen-air flame. Its pulsed nature allows for time-based filtering of emissions, which enhances selectivity and sensitivity compared to the conventional FPD. The PFPD can be used in parallel with an MS detector to pinpoint the retention times of trace-level sulfur compounds within a complex chromatogram.

Flame Photometric Detector (FPD): The FPD also measures light emission from sulfur compounds in a flame, but its response is non-linear (proportional to the square of the sulfur concentration) and it is generally less sensitive and selective than the SCD or PFPD. It can also suffer from quenching, where co-eluting hydrocarbons suppress the sulfur signal.

The use of these detectors is crucial in industries where trace sulfur compounds have a significant impact, such as in food and beverage for aroma, and in the petrochemical industry where sulfur can be a catalyst poison. oregonstate.eduscite.ai For a potent aroma compound like 2-Methyl-4-propyl-1,3-oxathiane, an SCD or PFPD would provide the necessary sensitivity and selectivity for its robust detection and quantification.

Table 3: Comparison of Common Sulfur-Selective GC Detectors

This interactive table compares the key characteristics of detectors suitable for sulfur analysis.

| Detector | Principle | Selectivity vs. Carbon | Response | Typical LOD |

| SCD | Chemiluminescence | > 10⁷ | Linear & Equimolar | < 1 pg S/sec |

| PFPD | Flame Photometry (Pulsed) | > 10⁵ | Non-linear (can be linearized) | ~1-10 pg S/sec |

| FPD | Flame Photometry (Continuous) | ~10³ - 10⁴ | Non-linear (Quadratic) | ~10-50 pg S/sec |

| LOD (Limit of Detection) values are approximate and can vary with instrumentation and conditions. oregonstate.edu |

Mitigating Analytical Challenges in Complex Matrices: Co-elution and Interferences

The accurate characterization and quantification of this compound in complex matrices, such as food and beverages, present significant analytical hurdles. The primary challenges arise from the compound's trace-level concentrations and the presence of a multitude of other volatile and non-volatile constituents that can interfere with its detection. These interferences can manifest as co-eluting peaks in chromatographic separations and as matrix effects in mass spectrometric detection, leading to inaccurate quantification and potential misidentification.

A notable example of a complex matrix is wine, where the presence of ethanol (B145695) and a diverse array of volatile compounds can significantly impact the analysis of sulfur compounds like oxathianes. nih.govnih.gov The analysis of volatile sulfur compounds (VSCs) using common techniques like headspace solid-phase microextraction (HS-SPME) is heavily influenced by these matrix components. nih.gov The high concentration of ethanol, in particular, can decrease the sensitivity of the analytical method for sulfur compounds. nih.gov

Co-elution Issues:

In gas chromatography (GC), co-elution occurs when two or more compounds have very similar retention times, resulting in overlapping peaks that are difficult to resolve. Given the complexity of the volatile fraction in many food products, the likelihood of another compound eluting at or very near the retention time of this compound is high. For instance, in the analysis of passion fruit, a natural source of this oxathiane, a multitude of other volatile compounds, including esters, terpenes, and other sulfur compounds, are present. researchgate.netmdpi.com These can potentially co-elute and interfere with the target analyte.

Matrix Effects in Mass Spectrometry:

Matrix effects are a significant concern in mass spectrometry-based detection, where co-eluting compounds can either suppress or enhance the ionization of the target analyte, leading to underestimation or overestimation of its concentration. chromatographyonline.com In the analysis of plant-based matrices, these effects can be substantial, with reported decreases in analyte response of 2- to 12-fold. nih.gov The non-volatile components of a matrix can also contribute significantly to these effects. mdpi.com

Mitigation Strategies:

To overcome these challenges, several advanced analytical strategies have been developed and implemented.

Stereostructure Activity Relationships and Sensory Contributions of 2 Methyl 4 Propyl 1,3 Oxathiane

Correlation of Stereochemical Configuration with Olfactory Perception

The spatial arrangement of atoms in the stereoisomers of 2-methyl-4-propyl-1,3-oxathiane (B1203451) profoundly influences their perceived scent. The molecule has two chiral centers, leading to four possible stereoisomers (a pair of cis enantiomers and a pair of trans enantiomers), of which two are known to occur naturally. sigmaaldrich.com Sensory evaluations have demonstrated distinct olfactory profiles for these isomers.

Determination of Olfactory Thresholds for trans- and cis-Isomers

The olfactory threshold, the minimum concentration at which a substance can be detected by smell, also varies significantly among the stereoisomers of 2-methyl-4-propyl-1,3-oxathiane. The cis-isomers are particularly potent, with very low detection thresholds in water.

Research has quantified the odor threshold for the (+)-cis isomer at 2 parts per billion (ppb) and the (-)-cis isomer at 4 ppb in water. thegoodscentscompany.comfragranceu.comlookchem.com This indicates that even minute quantities of these isomers are sufficient to impart a distinct aroma. In a different medium, a study on wine determined the odor detection threshold for a mixture consisting of 85% cis-isomer and 15% trans-isomer to be 7.1 micrograms per liter (µg/L). acs.org Specific olfactory threshold data for the isolated trans-isomer in water is not as readily available in the reviewed literature, but its potent aroma suggests a low detection threshold is likely.

Interactive Table: Olfactory Thresholds of 2-Methyl-4-propyl-1,3-oxathiane Isomers

| Isomer/Mixture | Medium | Olfactory Threshold |

|---|---|---|

| (+)-cis-Isomer | Water | 2 ppb thegoodscentscompany.comfragranceu.com |

| (-)-cis-Isomer | Water | 4 ppb thegoodscentscompany.comfragranceu.com |

| Mixture (85% cis, 15% trans) | Neutral White Wine | 7.1 µg/L (7.1 ppb) acs.org |

Contribution to Distinctive Aroma Profiles in Food and Beverage Systems

2-Methyl-4-propyl-1,3-oxathiane is a crucial aroma compound in several food and beverage systems, most notably in yellow passion fruit, where it is considered a key characterizing flavor molecule. lookchem.com Its unique and powerful tropical-sulfurous notes make it an invaluable component for creating authentic and impactful fruit flavor profiles in various products, including beverages, desserts, and confectionery. researchgate.netlookchem.com

Beyond its role in passion fruit, this compound has been identified in wines. Specifically, the cis-isomer has been detected in Sauvignon blanc wine. sigmaaldrich.com Its presence in wine is correlated with the concentration of another important aroma compound, 3-sulfanylhexan-1-ol, suggesting it may play a role in the complex "tropical fruit" aromatic profiles of certain wines. acs.org In commercial applications, it is utilized in exotic fruit formulations, such as those for citrus and other tropical fruits, and can be found in products like frozen dairy and soft confections at very low concentrations. thegoodscentscompany.comfragranceu.com

Theoretical and Empirical Studies on Chemoreception Mechanisms

The mechanism by which 2-methyl-4-propyl-1,3-oxathiane is perceived involves its interaction with specific olfactory receptors in the nasal cavity. The current understanding is that the molecular shape and electronic properties of the different stereoisomers determine how they bind to these receptors, initiating a neural signal that the brain interprets as a specific smell. The process is highly specific, as evidenced by the distinct aromas of the cis and trans isomers.

The perception of sulfur-containing compounds like oxathianes is attributed to their interaction with a particular subset of olfactory receptors that are sensitive to such chemical structures. However, detailed empirical studies identifying the exact human olfactory receptors that bind to each specific stereoisomer of 2-methyl-4-propyl-1,3-oxathiane are limited. Databases on odorant-receptor interactions confirm that, for the trans-isomer, specific receptor interactions have not yet been fully mapped. iiita.ac.in Theoretical approaches, such as molecular modeling, aim to predict these interactions to build a better understanding of structure-odor relationships. researchgate.net These computational studies are part of an ongoing effort to deconstruct the complex code that links a molecule's structure to its perceived scent, though a complete picture for this specific compound remains an area for future research.

Chemical Stability and Reactivity of 2 Methyl 4 Propyl 1,3 Oxathiane in Complex Media

Investigation of Degradation Pathways and Mechanisms

The stability of 2-methyl-4-propyl-1,3-oxathiane (B1203451) is a subject of ongoing research, with studies in wine providing initial insights into its degradation. The formation of this oxathiane, specifically the cis-isomer, is understood to occur through the reaction of 3-sulfanylhexan-1-ol (3-SH), a potent aroma compound in its own right, and acetaldehyde (B116499). researchgate.netsquarespace.comnih.govresearchgate.net The degradation of the oxathiane is, therefore, intrinsically linked to the equilibrium of this formation reaction.

While specific degradation pathways for the trans-isomer are not extensively detailed in current literature, the general instability of the cis-isomer in wine over a one-year storage period suggests that hydrolysis is a likely degradation mechanism. researchgate.net This would involve the breakdown of the oxathiane back into its precursors, 3-sulfanylhexan-1-ol and acetaldehyde.

Furthermore, the general reactivity of sulfur compounds in food systems points towards oxidation as another potential degradation pathway. acs.orgmdpi.com The sulfur atom in the oxathiane ring could be susceptible to oxidation, leading to the formation of sulfoxides or sulfones, which would likely alter the aromatic properties of the molecule. The specific products of such oxidation for trans-2-Methyl-4-propyl-1,3-oxathiane have yet to be fully characterized in food matrices.

Factors Influencing Chemical Stability (e.g., Oxidation, Hydrolysis)

Several factors inherent to complex food and beverage systems can significantly influence the chemical stability of this compound. Research on the cis-isomer in Sauvignon blanc wine has demonstrated that its stability is enhanced under specific conditions. researchgate.net

Key Factors Affecting Stability:

pH: A lower pH of 3.0 appeared to favor the retention of cis-2-methyl-4-propyl-1,3-oxathiane, suggesting that higher pH environments may accelerate its degradation, likely through hydrolysis. researchgate.net

Temperature: Storage at a lower temperature of 4°C was shown to preserve the concentration of the cis-isomer, indicating that thermal degradation is a significant factor. researchgate.net Higher temperatures can accelerate chemical reactions, including hydrolysis and oxidation. kevaflavours.com

Acetaldehyde Concentration: The addition of acetaldehyde (100 mg/L) was found to enhance the stability of cis-2-methyl-4-propyl-1,3-oxathiane. researchgate.net This is consistent with Le Chatelier's principle, where an excess of a reactant (acetaldehyde) in the formation equilibrium shifts the reaction towards the product (the oxathiane), thereby hindering its degradation.

Oxidation: The presence of oxygen is a critical factor for many flavor compounds. For sulfur-containing molecules, oxidation can lead to the loss of desirable aromas and the formation of off-flavors. acs.orgkevaflavours.com While direct evidence for the oxidation of this compound in food is limited, the general susceptibility of sulfides to oxidation suggests this is a probable degradation route.

Below is an interactive data table summarizing the findings on factors influencing the stability of the related cis-2-Methyl-4-propyl-1,3-oxathiane in a wine model system.

| Factor | Condition | Observation on Stability of cis-2-Methyl-4-propyl-1,3-oxathiane | Reference |

| pH | 3.0 | Enhanced retention | researchgate.net |

| Temperature | 4 °C | Enhanced retention | researchgate.net |

| Acetaldehyde | Addition of 100 mg/L | Enhanced retention | researchgate.net |

| Storage Time | 1 year | Consistent decrease in concentration | researchgate.net |

Interactions with Other Volatile Compounds and Matrix Components

The perceived aroma of a food product is not merely the sum of its individual volatile components but is also shaped by the complex interactions between these compounds and the non-volatile matrix. For this compound, its interaction with its precursor, 3-sulfanylhexan-1-ol, is of primary importance. Studies have shown a strong positive correlation between the concentration of cis-2-methyl-4-propyl-1,3-oxathiane and 3-SH in wine, indicating a dynamic relationship where the oxathiane can act as a sink or a source for the potent thiol. researchgate.netnih.gov

Interactions with other food matrix components, such as proteins and polyphenols, can also impact the stability and volatility of sulfur compounds. researchgate.net For instance, some proteins can bind flavor compounds, reducing their concentration in the headspace and thus their perceived aroma. Disulfide bonds in proteins can also undergo exchange reactions with thiols, potentially altering the flavor profile. While specific studies on the interaction of this compound with food macromolecules are scarce, it is a crucial area for future research to understand its behavior in different food products.

Modeling the Fate and Evolution of Oxathianes in Food Processing and Storage

Predictive modeling is an increasingly valuable tool in food science for understanding and controlling the evolution of flavor compounds during processing and storage. studysmarter.co.uknottingham.ac.uk Such models can help in optimizing process parameters and storage conditions to retain desirable aromas.

Currently, there are no specific published models that detail the fate and evolution of this compound in food systems. However, general kinetic models for flavor compound degradation, often following first-order kinetics, can be applied. studysmarter.co.uk For instance, the degradation of a flavor compound can be represented by the equation:

C(t) = C₀ * e^(-kt)

Where:

C(t) is the concentration at time t

C₀ is the initial concentration

k is the degradation rate constant

To develop a robust model for this compound, further research is needed to determine the specific rate constants for its degradation under various conditions (e.g., different temperatures, pH values, and matrix compositions). This would involve conducting kinetic studies to quantify the impact of these factors on its stability. Such models would be invaluable for the food industry in predicting the shelf-life of products where this oxathiane is a key aroma contributor and for designing strategies to enhance its stability.

Future Research Directions and Potential Academic Applications of 2 Methyl 4 Propyl 1,3 Oxathiane Knowledge

Design and Synthesis of Novel 1,3-Oxathiane (B1222684) Derivatives with Tuned Properties

The synthesis of 2-methyl-4-propyl-1,3-oxathiane (B1203451), which can be prepared from trans-2-hexenal (B146799) in a three-stage process, provides a template for creating a wider range of 1,3-oxathiane derivatives. perfumerflavorist.com Research has demonstrated efficient, enantioselective routes to produce specific stereoisomers, such as (+)-cis-2-methyl-4-propyl-1,3-oxathiane. nih.gov This enantioselective synthesis, which involves the asymmetric addition of a thiol to an aldehyde followed by cleavage, highlights the potential to precisely control the molecule's spatial arrangement. nih.gov

Future research can build upon these synthetic strategies. By varying the initial aldehyde and mercaptoalcohol reactants, a diverse library of 1,3-oxathiane derivatives can be synthesized. This allows for the "tuning" of properties by introducing different functional groups at various positions on the oxathiane ring. For instance, studies on the reactivity of the 1,3-oxathiane ring system show that it can undergo specific chemical modifications, such as lithiation at the C-4 position, enabling the introduction of new substituents. researchgate.net This capability allows for the systematic alteration of the molecule's chemical and physical properties, including polarity, reactivity, and stereochemistry, paving the way for derivatives designed for specific applications beyond the flavor and fragrance industry.

Exploration of Bioactivity Beyond Aroma (e.g., as chemical probes, building blocks in materials science)

While renowned for its potent aroma, the 1,3-oxathiane scaffold holds potential for bioactivity in other domains. Its chemical structure is a suitable precursor for developing more complex organic compounds for research and industrial settings. chemimpex.com

Chemical Probes and Chiral Auxiliaries: The 1,3-oxathiane structure has been successfully used as a chiral auxiliary. researchgate.net In this role, it guides the stereochemical outcome of chemical reactions, facilitating the synthesis of specific enantiomers of other molecules. For example, 1,3-oxathianes have been used as chiral auxiliaries in the highly diastereoselective addition of organometallic reagents to imines, a key step in preparing chiral beta-amino alcohols, which are valuable building blocks in pharmaceutical synthesis. researchgate.net This application demonstrates a functional role for the oxathiane structure that is entirely separate from its olfactory properties.

Building Blocks in Materials Science: The structural characteristics of the 1,3-oxathiane ring suggest potential applications in materials science. Research has shown that certain 1,3-oxathiane derivatives can exhibit mesomorphic, or liquid crystalline, properties. researchgate.net This behavior is attributed to the specific molecular width and the bend in the 1,3-oxathiane ring. researchgate.net This opens the possibility of designing novel liquid crystals based on this scaffold for use in displays and other advanced optical materials. Furthermore, their stability and potential for modification make them interesting candidates as precursors for specialty chemicals and novel materials. chemimpex.com

Advancements in Understanding Natural Product Biosynthesis

The identification and study of 2-methyl-4-propyl-1,3-oxathiane in natural products like wine have provided significant insights into biosynthetic pathways. Research has established that in wine, the cis-isomer of 2-methyl-4-propyl-1,3-oxathiane is formed from the reaction between two other well-known compounds: 3-sulfanylhexan-1-ol (3-SH), a potent thiol responsible for tropical fruit notes, and acetaldehyde (B116499). nih.govresearchgate.net The concentration of the oxathiane shows a strong correlation with the concentration of 3-SH. nih.gov

This discovery represents a previously unknown fate for the important aroma compound 3-SH and demonstrates how volatile compounds can interact and transform during processes like fermentation and aging. nih.govresearchgate.net This reaction serves as a model for understanding the formation of 2-methyl-4-propyl-1,3-oxathiane in other systems, such as passion fruit, where its precursor, 3-mercapto-1-hexanol, also occurs. By studying the formation of this oxathiane, researchers can better understand the complex network of reactions that create the characteristic flavor and aroma profiles of fruits and fermented beverages. Further investigation into the enantiomeric distribution of this compound in nature can also shed light on the stereospecificity of the enzymes involved in the biosynthesis of its precursors. researchgate.net

Development of Standards for Authenticity and Origin Determination in Natural Products

The unique chemical signature of naturally derived compounds offers a powerful tool for verifying the authenticity of food and botanical products. nih.govfrontiersin.org Adulteration, often for financial gain, is a significant issue where products are diluted or substituted with lower-cost synthetic ingredients. nih.govresearchgate.net 2-Methyl-4-propyl-1,3-oxathiane can serve as a valuable chemical marker for this purpose.

Naturally occurring 2-methyl-4-propyl-1,3-oxathiane has a specific stereoisomeric composition; of the four possible isomers, only two are typically found in nature. perfumerflavorist.com Specifically, analysis of passion fruit has revealed high enantiomeric purity of the (2R,4S)-configured cis-isomer. researchgate.net In contrast, synthetic versions of the compound are often produced as a racemic mixture, containing all possible isomers in less specific ratios. researchgate.net

This difference allows for the development of robust authenticity tests. Advanced analytical techniques, such as multidimensional gas chromatography (MDGC) using chiral columns, can separate and quantify the individual enantiomers of 2-methyl-4-propyl-1,3-oxathiane. researchgate.net By determining the enantiomeric ratio in a given product and comparing it to the known ratio of the authentic natural product, analysts can conclusively differentiate between natural sources and the addition of synthetic racemates. researchgate.net This establishes a clear standard for authenticity and origin determination, helping to combat fraud in the natural products industry. nih.gov

Interactive Data Table: Properties of 2-Methyl-4-propyl-1,3-oxathiane

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆OS | chemimpex.comsigmaaldrich.comnih.govsigmaaldrich.com |

| Molecular Weight | 160.28 g/mol | nih.govsigmaaldrich.comnih.gov |

| Appearance | Colorless to pale yellow liquid | perfumerflavorist.comchemimpex.comthegoodscentscompany.com |

| Boiling Point | 218-220 °C | chemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| Density | 0.970 - 0.982 g/mL at 25 °C | sigmaaldrich.comnih.gov |

| Refractive Index | 1.475 - 1.485 at 20 °C | sigmaaldrich.comnih.gov |

| CAS Number | 67715-80-4 (mixture of isomers) | sigmaaldrich.comsymrise.com |

| FEMA Number | 3578 | sigmaaldrich.comnih.gov |

| Solubility | Insoluble in water; miscible in alcohol and oil | nih.gov |

Q & A

Q. Basic Research Focus

- Molecular Formula : C₈H₁₆OS; Molecular Weight : 160.28 g/mol .

- Boiling Point : 54–56°C at 1 mmHg; Density : 0.975 g/cm³; Flash Point : 50°C .

- Safety : Low acute oral toxicity (LD₅₀ >2000 mg/kg in rats) and negative mutagenicity .

Q. Methodological Considerations :

- Handling : Classified as a flammable liquid (UN 1993); use inert atmosphere and avoid open flames .

- Storage : Store in airtight containers at 2–8°C to prevent isomerization or degradation .

What synthetic routes are reported for this compound, and what are their yields?

Q. Basic Research Focus

- Cyclocondensation : Reacting 3-mercapto-2-methylpropanol with propionaldehyde under acidic catalysis yields a mixture of cis/trans isomers, requiring chiral separation .

- Stereoselective Synthesis : Limited data, but enzymatic resolution or chiral catalysts (e.g., Rh-complexes) may improve trans-isomer selectivity .

Q. Advanced Research Challenge :

- Isomer Separation : Use chiral HPLC with cellulose-based columns (e.g., Chiralcel OD-H) for enantiomeric resolution .

How can researchers validate the structural integrity and purity of this compound?

Q. Basic Research Focus

Q. Advanced Research Challenge :

- Quantitative Analysis : Develop isotope dilution assays (e.g., using ²H-labeled internal standards) for trace quantification in complex matrices .

What are the biological implications of this compound’s stereochemistry in olfactory studies?

Q. Advanced Research Focus

Q. Methodological Approach :

- In Silico Modeling : Molecular docking studies (e.g., AutoDock Vina) to predict receptor interactions .

How does this compound occur naturally, and what extraction methods are viable?

Q. Basic Research Focus

Q. Advanced Research Challenge :

- Biosynthetic Pathways : Elucidate enzymatic pathways (e.g., thioesterases in Passiflora) via transcriptomic profiling .

Are there discrepancies in reported data for this compound, and how should they be resolved?

Q. Data Contradictions :

Q. Resolution Strategies :

- Pure Isomer Standards : Source from certified suppliers (e.g., Alfa Aesar, 99% purity) .

- Interlab Validation : Collaborative studies using standardized GC-MS protocols .

What in vitro models are suitable for studying the compound’s bioactivity?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.